Methyl 4-(2-(2-((ethoxycarbonyl)amino)thiazol-4-yl)acetamido)benzoate
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Overview
Description
Methyl 4-(2-(2-((ethoxycarbonyl)amino)thiazol-4-yl)acetamido)benzoate is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities, including antibacterial, antifungal, and anti-inflammatory properties
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been known to exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The specific targets can vary depending on the substituents on the thiazole ring .
Mode of Action
Thiazole derivatives have been reported to interact with their targets through various orientations of the thiazole ring . The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug-target protein interaction . Substituents at position-2 and -4 may alter the orientation types and shield the nucleophilicity of nitrogen .
Biochemical Pathways
Thiazole derivatives have been known to impact a variety of biological pathways due to their diverse biological activities .
Pharmacokinetics
The physico-chemical properties of thiazole derivatives, such as water solubility, can influence their bioavailability .
Result of Action
Thiazole derivatives have been known to exhibit a wide range of biological activities .
Action Environment
The physico-chemical properties of thiazole derivatives, such as water solubility and resistance to reactivity with electrophiles, can influence their behavior in different environments .
Biochemical Analysis
Biochemical Properties
The thiazole ring in Methyl 4-(2-(2-((ethoxycarbonyl)amino)thiazol-4-yl)acetamido)benzoate is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This compound may interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions
Cellular Effects
Given the diverse biological activities of thiazoles, it is plausible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-(2-((ethoxycarbonyl)amino)thiazol-4-yl)acetamido)benzoate typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting ethyl 2-aminothiazole-4-carboxylate with an appropriate aldehyde or ketone in the presence of a catalyst such as glacial acetic acid.
Acylation Reaction: The thiazole derivative is then acylated with 4-aminobenzoic acid to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-(2-((ethoxycarbonyl)amino)thiazol-4-yl)acetamido)benzoate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Halogenating Agents: Chlorine, bromine
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation reactions
Amine Derivatives: Formed through reduction reactions
Halogenated Derivatives: Formed through nucleophilic substitution reactions
Scientific Research Applications
Methyl 4-(2-(2-((ethoxycarbonyl)amino)thiazol-4-yl)acetamido)benzoate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antibacterial and antifungal agent.
Pharmaceutical Research: It is investigated for its potential use in developing new drugs for treating infections and inflammatory diseases.
Biological Studies: The compound is used in biological assays to study its effects on cellular processes and its mechanism of action.
Industrial Applications: It may be used as an intermediate in the synthesis of other biologically active compounds.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-aminothiazole-4-acetate: A similar thiazole derivative used in the synthesis of various bioactive compounds.
N-{4-[(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-1,3-thiazol-2-yl}-2-substituted amide derivatives: Known for their antibacterial activity.
Uniqueness
Methyl 4-(2-(2-((ethoxycarbonyl)amino)thiazol-4-yl)acetamido)benzoate is unique due to its specific structure, which combines a thiazole ring with an ethoxycarbonyl group and a benzoate moiety.
Properties
IUPAC Name |
methyl 4-[[2-[2-(ethoxycarbonylamino)-1,3-thiazol-4-yl]acetyl]amino]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O5S/c1-3-24-16(22)19-15-18-12(9-25-15)8-13(20)17-11-6-4-10(5-7-11)14(21)23-2/h4-7,9H,3,8H2,1-2H3,(H,17,20)(H,18,19,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYCUCGKJXQUNBA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=NC(=CS1)CC(=O)NC2=CC=C(C=C2)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.